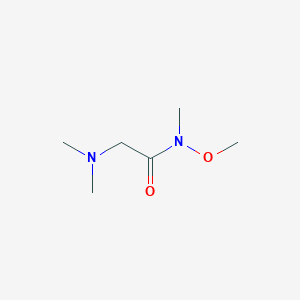
2-(二甲氨基)-N-甲氧基-N-甲基乙酰胺
描述
2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . It contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor .
Synthesis Analysis
DMAEMA is synthesized by group transfer polymerization, followed by the modification of its tertiary amine groups, using bromoethane, iodoethane, bromohexane, and bromoethanol, to introduce permanent cationic, quaternary ammonium salt moieties, randomly distributed along the polymer chains .
Physical And Chemical Properties Analysis
DMAEMA has a molecular weight of 157.21 . It’s a liquid that contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor .
科学研究应用
化学合成及其衍生物
2-(二甲氨基)-N-甲氧基-N-甲基乙酰胺已用于各种化学合成中。例如,它参与了青霉素衍生物的合成,如苄基 6α-(二甲氨基)-6β-(苯氧基乙酰胺基)青霉烷酸酯和相关化合物的合成 (Stachulski, 1985)。此外,它在制备各种杂环系统中发挥了作用,例如 3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮,展示了其在有机合成中的多功能性 (Selič, Grdadolnik, & Stanovnik, 1997)。
分析应用
在分析化学领域,2-(二甲氨基)-N-甲氧基-N-甲基乙酰胺的衍生物已在致幻物质中被发现。这包括它在表征苯乙胺类药物 2C 系列的致幻性 N-(2-甲氧基)苄基衍生物中的应用,展示了其在法医学和药物分析中的应用 (Zuba & Sekuła, 2013)。
药物化学
在药物化学中,该化合物已用于合成各种潜在的抗肿瘤剂。一个例子是 9-羟基-5-甲基-6H-吡啶并[4,3-b]咔唑-1-(N-取代的甲酰胺)的合成,表明其在癌症研究和药物开发中的潜力 (Jasztold-Howorko et al., 1994)。
有机金属化学
在有机金属化学中,2-(二甲氨基)-N-甲氧基-N-甲基乙酰胺已用于卡宾配合物的合成,如氨基丙二烯基配合物与 1,3-双齿亲核试剂的反应中 (Szesni, Drexler, Weibert, & Fischer, 2005)。
驱虫应用
该化合物在驱虫应用中也显示出疗效,尤其是在动物模型中,展示了其在兽医学中的潜力 (Wollweber, Niemers, Flucke, Andrews, Schulz, & Thomas, 1979)。
作用机制
Target of Action
Compounds with a dimethylamino group are often involved in interactions with proteins or enzymes in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The dimethylamino group can participate in various types of chemical reactions, such as protonation or deprotonation, which can influence the compound’s interaction with its targets .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its specific targets. For example, compounds with a dimethylamino group have been found to participate in pathways related to amino acid metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure and physicochemical properties. For example, compounds with a dimethylamino group often have good solubility in water, which can influence their absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes in the cellular processes that the enzyme is involved in .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH and temperature .
安全和危害
DMAEMA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s flammable, harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, suspected of damaging fertility or the unborn child, and very toxic to aquatic life .
未来方向
生化分析
Biochemical Properties
2-(dimethylamino)-N-methoxy-N-methylacetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for its oxidation and subsequent metabolism . Additionally, it can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. These interactions can modulate enzyme activity, protein folding, and stability, thereby affecting various biochemical processes.
Cellular Effects
The effects of 2-(dimethylamino)-N-methoxy-N-methylacetamide on cells are diverse and depend on the cell type and concentration of the compound. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 2-(dimethylamino)-N-methoxy-N-methylacetamide can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation, metabolism, and stress responses .
Molecular Mechanism
At the molecular level, 2-(dimethylamino)-N-methoxy-N-methylacetamide exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis . Additionally, 2-(dimethylamino)-N-methoxy-N-methylacetamide can influence gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 2-(dimethylamino)-N-methoxy-N-methylacetamide can change over time in laboratory settings due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions . In in vitro and in vivo studies, prolonged exposure to 2-(dimethylamino)-N-methoxy-N-methylacetamide has been associated with changes in cellular function, such as altered metabolic activity, gene expression, and cell viability . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-(dimethylamino)-N-methoxy-N-methylacetamide vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, the compound’s pharmacokinetics, such as absorption, distribution, metabolism, and excretion, can influence its dosage effects in animal models .
Metabolic Pathways
2-(dimethylamino)-N-methoxy-N-methylacetamide is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed through phase II metabolic reactions, such as conjugation with glucuronic acid or sulfate . These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, the compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(dimethylamino)-N-methoxy-N-methylacetamide within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(dimethylamino)-N-methoxy-N-methylacetamide can affect its activity and function. This compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, post-translational modifications, such as phosphorylation or acetylation, can affect the compound’s localization and activity within the cell .
属性
IUPAC Name |
2-(dimethylamino)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-7(2)5-6(9)8(3)10-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMMEIBIPHCGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



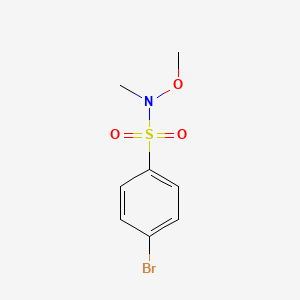

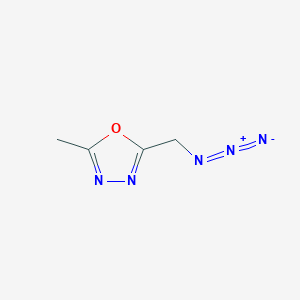


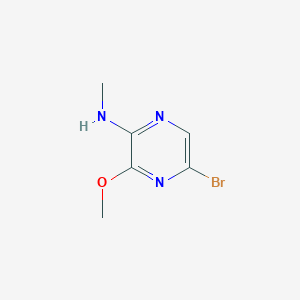
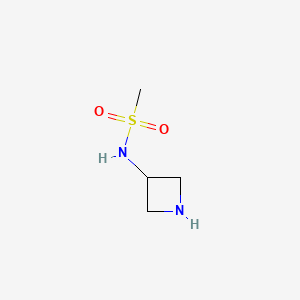
![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1444749.png)
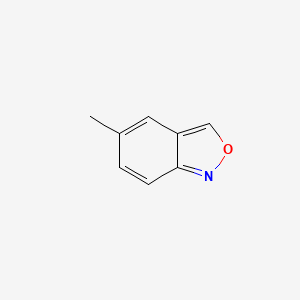

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)

![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)
